

# What is R110 azide 6-isomer structure

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## Compound of Interest

Compound Name: *R110 azide, 6-isomer*

Cat. No.: *B12385643*

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An In-Depth Technical Guide to Rhodamine 110 (R110) Azide, 6-Isomer

## Introduction

Rhodamine 110 (R110) azide, 6-isomer, is a highly efficient fluorescent probe belonging to the rhodamine family of dyes. Characterized by its high quantum yield, photostability, and a green fluorescence emission profile, it serves as a superior alternative to fluorescein-based dyes like FAM or FITC for many applications.[1] The key feature of this molecule is its terminal azide ( $-N_3$ ) group, which makes it an ideal reagent for bioorthogonal "click chemistry" reactions.[2] Specifically, it is used to covalently label biomolecules that have been modified to contain an alkyne group, enabling fluorescent tracking and visualization in complex biological systems. This guide provides a comprehensive overview of its structure, properties, synthesis, and core applications for researchers in drug development and life sciences.

## Chemical Structure and Physicochemical Properties

The foundational structure of R110 azide 6-isomer is the rhodamine 110 xanthene core. The "6-isomer" designation refers to the point of attachment of the functional linker on the pendant phenyl ring. The azide group is located at the terminus of this linker, positioned for reaction.

## Quantitative Data Summary

The key physicochemical and photophysical properties of **R110 azide, 6-isomer** are summarized in the table below for easy reference and comparison.

Property	Value	Citations
Chemical Formula	C <sub>24</sub> H <sub>20</sub> N <sub>6</sub> O <sub>4</sub>	[2]
Molecular Weight	456.45 g/mol	[2]
CAS Number	1622395-29-2	[2]
Appearance	Yellow solution or Violet powder	
Excitation Maximum (λ <sub>ex</sub> )	~496 nm	
Emission Maximum (λ <sub>em</sub> )	~520 nm	
Molar Extinction Coeff. (ε)	80,000 M <sup>-1</sup> cm <sup>-1</sup>	
Fluorescence Quantum Yield (Φ)	0.9	
Purity	≥95% (as determined by <sup>1</sup> H NMR and HPLC-MS)	
Solubility	Soluble in polar organic solvents (DMSO, DMF)	
Storage Conditions	Store at -20°C, protected from light	

## Synthesis and Characterization

The synthesis of isomerically pure **R110 azide, 6-isomer** is a multi-step process that begins with the creation of its carboxylic acid precursor, followed by conversion to the final azide product.

## Experimental Protocol: Synthesis

### Stage 1: Synthesis and Isolation of 6-Carboxyrhodamine 110

The synthesis of the 5(6)-carboxyrhodamine 110 isomer mixture is achieved through the condensation of 3-aminophenol and trimellitic anhydride. Microwave-assisted methods can significantly reduce reaction times. The direct separation of the resulting 5- and 6-carboxy

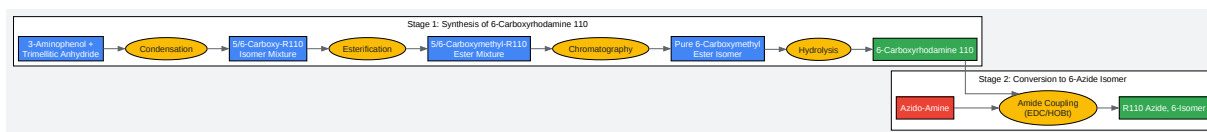
isomers is challenging due to their similar high polarity. A common and effective strategy involves esterification of the isomer mixture, which allows for chromatographic separation, followed by hydrolysis to yield the pure 6-carboxy isomer.

- **Step 1 (Condensation):** Condense two equivalents of 3-aminophenol with one equivalent of trimellitic anhydride under heating, often with an acid catalyst, to produce a mixture of 5- and 6-carboxyrhodamine 110.
- **Step 2 (Esterification):** Convert the carboxylic acid groups of the isomer mixture to methyl esters by reacting with methanol under acidic conditions.
- **Step 3 (Separation):** Separate the 5- and 6-carboxymethyl ester isomers using silica gel column chromatography.
- **Step 4 (Hydrolysis):** Hydrolyze the purified 6-carboxymethyl ester derivative under basic conditions to yield pure 6-carboxyrhodamine 110.

#### Stage 2: Amide Coupling to Form **R110 Azide, 6-Isomer**

The purified 6-carboxyrhodamine 110 is converted to the final azide product via an amide bond-forming reaction. This involves coupling the carboxylic acid with a short, amine-terminated linker that also contains an azide group, such as 3-azidopropylamine. Standard peptide coupling reagents are used to facilitate this reaction.

- **Step 1 (Activation):** Activate the carboxylic acid of 6-carboxyrhodamine 110 using a coupling reagent system, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt), in an anhydrous polar aprotic solvent (e.g., DMF).
- **Step 2 (Coupling):** Add an azido-amine (e.g., 3-azidopropylamine) to the activated carboxylic acid solution.
- **Step 3 (Reaction):** Allow the reaction to proceed at room temperature until completion, which can be monitored by HPLC.
- **Step 4 (Purification):** Purify the final product, R110 azide 6-isomer, using reverse-phase high-performance liquid chromatography (RP-HPLC).



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Diagram 1: Synthesis workflow for **R110 Azide, 6-Isomer**.

## Experimental Protocol: Analytical Characterization

- High-Performance Liquid Chromatography (HPLC): Purity assessment and isomer separation are typically performed using reverse-phase HPLC.
  - Column: C18 stationary phase.
  - Mobile Phase: A gradient of acetonitrile and water (often with an additive like formic acid or triethylammonium acetate for improved peak shape) is effective.
  - Detection: A PDA or fluorescence detector set to the absorbance maximum (~496 nm) or emission maximum (~520 nm) of the dye. The desired product should appear as a single major peak.
- $^1\text{H}$  Nuclear Magnetic Resonance ( $^1\text{H}$  NMR):  $^1\text{H}$  NMR is used to confirm the chemical structure. While a specific spectrum for this exact compound is not widely published, the spectrum is expected to show characteristic signals for the xanthene core protons, distinct aromatic proton patterns confirming the 6-isomer substitution, and signals corresponding to the protons on the azidopropyl linker.

## Application in Bioconjugation via Click Chemistry

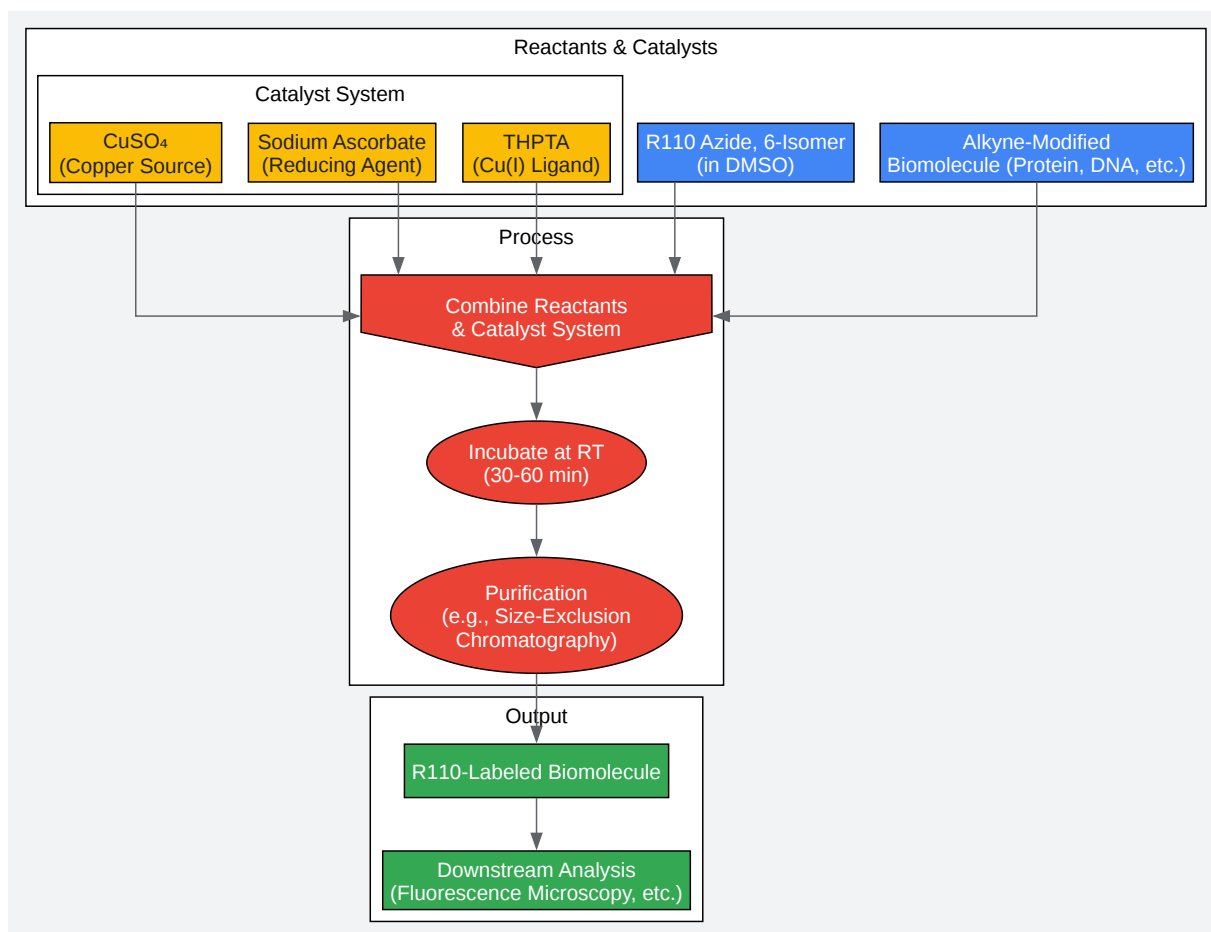
The primary utility of R110 azide is for the fluorescent labeling of alkyne-modified biomolecules through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone reaction of click chemistry. This reaction is highly specific, efficient, and biocompatible, forming a stable triazole linkage.

## Experimental Protocol: CuAAC Labeling of an Alkyne-Modified Biomolecule

This protocol provides a general starting point for labeling a protein or oligonucleotide that has been functionalized with a terminal alkyne.

- Reagent Preparation:
  - Azide Dye Solution: Prepare a 10 mM stock solution of **R110 azide, 6-isomer** in anhydrous DMSO.
  - Copper(II) Sulfate ( $\text{CuSO}_4$ ): Prepare a 20-100 mM stock solution in deionized water.
  - Reducing Agent (Sodium Ascorbate): Prepare a 100-300 mM stock solution in deionized water. This solution should be made fresh immediately before use.
  - Copper(I) Ligand (e.g., THPTA): Prepare a 100-200 mM stock solution of a water-soluble Cu(I)-stabilizing ligand like THPTA in deionized water. The ligand accelerates the reaction and protects the biomolecule from oxidative damage.
- Labeling Reaction (Example for 50  $\mu\text{L}$  total volume):
  - In a microcentrifuge tube, combine the alkyne-modified biomolecule (e.g., protein lysate) with a suitable buffer (e.g., PBS) to a final volume of  $\sim 30 \mu\text{L}$ .
  - Add 2-10 equivalents of the R110 azide stock solution.
  - Prepare the catalyst premix: add 5  $\mu\text{L}$  of the THPTA ligand solution to 5  $\mu\text{L}$  of the  $\text{CuSO}_4$  solution and vortex briefly.
  - Add the 10  $\mu\text{L}$  of catalyst premix to the biomolecule-azide mixture and vortex.

- Initiate the reaction by adding 10  $\mu$ L of freshly prepared sodium ascorbate solution.
- Vortex the mixture gently. Protect the reaction from light and incubate at room temperature for 30-60 minutes.
- Purification:
  - Remove unreacted dye and reagents from the labeled biomolecule using an appropriate method based on the molecule's size and properties, such as size-exclusion chromatography (e.g., a desalting column) or dialysis.



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Diagram 2: Workflow for CuAAC "Click Chemistry" labeling.

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